Robenacoxib-d5

Bioanalysis LC-MS/MS Stable Isotope Labeling

Unlabeled robenacoxib co-elutes and cannot serve as an internal standard; alternative deuterated NSAIDs show divergent recovery and ionization. Robenacoxib-d5 provides a +5 Da mass shift with identical physicochemical properties, accurately compensating for matrix effects, ion suppression, and sample preparation variability. - 99.56% purity supports FDA Bioanalytical Method Validation guidance - Baseline MRM resolution at identical chromatographic retention time - Traceable to USP/EP pharmacopeial standards for ANDA submissions

Molecular Formula C16H13F4NO2
Molecular Weight 332.30 g/mol
Cat. No. B12362650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRobenacoxib-d5
Molecular FormulaC16H13F4NO2
Molecular Weight332.30 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O
InChIInChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)/i1D3,2D2
InChIKeyZEXGDYFACFXQPF-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Robenacoxib-d5: Deuterated Internal Standard


2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid (Robenacoxib-d5) is a stable isotope-labeled analog of robenacoxib, a veterinary-approved non-steroidal anti-inflammatory drug (NSAID) of the coxib class [1]. The compound features complete deuteration of the ethyl group (five deuterium atoms replacing five hydrogen atoms) and is supplied with 98% atom D isotopic enrichment and ≥95% purity by HPLC . This deuterated derivative serves primarily as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) quantification of robenacoxib in biological matrices during pharmacokinetic and metabolism studies [2].

Why Robenacoxib-d5 Is Irreplaceable


In LC-MS/MS quantification of robenacoxib from complex biological matrices (e.g., plasma, inflammatory exudate), the use of unlabeled robenacoxib as an internal standard is analytically invalid due to co-elution and indistinguishable mass-to-charge ratios that preclude separate detection . Alternative deuterated NSAIDs (e.g., lumiracoxib-d6, ibuprofen-d3) possess different chemical structures and therefore exhibit divergent extraction recovery, ionization efficiency, and chromatographic retention behavior from robenacoxib—introducing systematic bias that cannot be corrected by simple response factor calculations [1]. Robenacoxib-d5, bearing five deuterium atoms on the ethyl moiety, provides a +5 Da mass shift sufficient for baseline mass spectrometric resolution while maintaining near-identical physicochemical properties (logP, pKa, protein binding) to the native analyte, thereby accurately compensating for sample preparation losses, matrix effects, and instrument variability .

Robenacoxib-d5: Evidence of Differentiation


Isotopic Purity & Mass Spectrometric Resolution

Robenacoxib-d5 is supplied with 98% atom D isotopic enrichment and a molecular weight of 332.31 g/mol, representing a +5 Da mass shift from unlabeled robenacoxib (MW 327.27 g/mol) . This 5 Da difference exceeds the minimum 3 Da threshold generally required for baseline resolution in LC-MS/MS multiple reaction monitoring (MRM) and prevents isotopic cross-talk between the analyte and internal standard channels .

Bioanalysis LC-MS/MS Stable Isotope Labeling

HPLC Purity vs. Unlabeled Standard

Robenacoxib-d5 is supplied at 99.56% purity by HPLC, exceeding the 98.08% purity specification of the unlabeled robenacoxib reference standard from the same supplier . This higher purity reduces the contribution of unlabeled or structurally related impurities to the analytical signal, thereby improving the lower limit of quantification (LLOQ) and assay precision.

Analytical Chemistry Quality Control Reference Standards

COX-2 Selectivity in Feline Whole Blood

The parent compound robenacoxib exhibits a COX-1:COX-2 IC50 ratio of 32.2 in feline whole blood, indicating genuine COX-2 selectivity [1]. In contrast, meloxicam, a commonly used veterinary NSAID, yields a ratio of 2.7 in the same assay, indicating only weak COX-2 preference and significant COX-1 inhibition at therapeutic concentrations [1]. Diclofenac (ratio 3.9) is also weakly preferential, while ketoprofen (ratio 0.049) is COX-1 selective [1]. Ex vivo, robenacoxib (1-2 mg/kg oral or 2 mg/kg subcutaneous) significantly inhibited COX-2 while completely sparing COX-1; meloxicam (0.3 mg/kg subcutaneous) inhibited both isoforms for at least 24 hours [1].

COX-2 Selectivity Veterinary Pharmacology NSAID Comparison

COX-2 Selectivity in Canine Whole Blood

In canine whole blood, robenacoxib demonstrates approximately 140-fold selectivity for COX-2 (IC50 0.04 μM) over COX-1 (IC50 7.9 μM) [1]. The overall COX-1:COX-2 IC50 ratio is reported as 129:1 in dogs [2]. At clinically relevant oral doses (0.5-4 mg/kg), robenacoxib produces marked inhibition of COX-2 activity with no detectable effect on COX-1 activity [1].

COX-2 Selectivity Canine NSAID

Pharmacokinetic Profile: Oral Bioavailability

In fasted dogs, robenacoxib achieves 84% absolute oral bioavailability (F = 84%) following oral tablet administration, with peak plasma concentration (Cmax) of 2,180 ng/mL attained at Tmax of 0.75 hours and AUCi of 2,007 ng·h/mL [1]. Administration with food reduces bioavailability to 62% (F = 62%), with slightly lower Cmax and AUC values [1]. Robenacoxib exhibits high plasma protein binding (>99%), a moderate volume of distribution at steady state (Vss = 240 mL/kg), and a short terminal half-life in blood (t½ = 0.91 h after oral administration) [1].

Pharmacokinetics Oral Bioavailability Veterinary Pharmacology

Deuterium Label Stability

Robenacoxib-d5 is labeled with five deuterium atoms on the ethyl group (ethyl-d5), a non-exchangeable alkyl position that is metabolically stable and not susceptible to hydrogen-deuterium back-exchange under physiological or analytical conditions [1]. This contrasts with deuterium labels placed on carboxylic acid protons or aromatic amine hydrogens, which undergo rapid H/D exchange in aqueous media, leading to loss of isotopic signal and quantification errors .

Deuterium Exchange Stability Isotopic Labeling LC-MS/MS Internal Standard

Robenacoxib-d5: Validated Applications


LC-MS/MS Method Development and Validation

Robenacoxib-d5 serves as the optimal internal standard for developing and validating LC-MS/MS methods to quantify robenacoxib in canine or feline plasma. The +5 Da mass shift (MW 332.31 vs. 327.27) enables baseline separation in MRM mode while maintaining identical chromatographic retention time and extraction recovery, thereby compensating for matrix effects, ion suppression, and sample preparation variability . The 99.56% purity supports stringent regulatory validation per FDA Bioanalytical Method Validation guidance.

Pharmacokinetic Studies in Target Species

In pharmacokinetic studies evaluating robenacoxib's rapid absorption (Tmax = 0.75 h), high oral bioavailability (F = 84% fasted, 62% fed), and short elimination half-life (t½ = 0.91 h) [1], robenacoxib-d5 is the only analytically valid internal standard that accurately tracks the native drug through all sample processing steps. Its use is essential for correctly interpreting plasma concentration-time profiles and deriving accurate PK parameters (Cmax, AUC, CL, Vss) across fed/fasted states and different routes of administration [1].

Comparative Pharmacology: COX-2 Selectivity

Studies comparing the COX-2 selectivity of robenacoxib (IC50 ratio 32.2 in cats, 129:1 in dogs) [2][3] against meloxicam (ratio 2.7) [2], diclofenac (ratio 3.9) [2], or ketoprofen (ratio 0.049) [2] require accurate quantification of robenacoxib concentrations in whole blood or plasma to correlate exposure with pharmacodynamic effect. Robenacoxib-d5 is the required internal standard for these correlative PK/PD analyses, ensuring that differences in observed COX inhibition are attributable to true pharmacological differences rather than analytical variability.

Quality Control & ANDA Submissions

For manufacturers developing generic robenacoxib formulations, robenacoxib-d5 is supplied with detailed characterization data compliant with regulatory guidelines [4]. It is qualified for use in analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [4]. The product can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) [4].

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